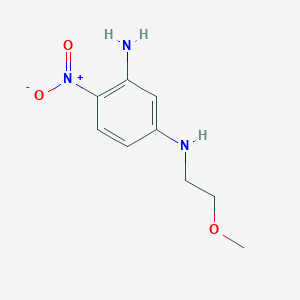

1-N-(2-甲氧基乙基)-4-硝基苯-1,3-二胺

描述

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine, also known as Ni(bmoen)2(DMF)](BPh4)2·DMF , is a coordination complex containing a nickel(II) ion coordinated with two bis(2-methoxyethyl)amine (bmoen) ligands and one N,N-dimethylformamide (DMF) molecule . The compound crystallizes in the monoclinic space group P21/n with the following cell parameters:

Synthesis Analysis

The synthesis of this complex involves refluxing the bmoen ligand with nickel(II) iodide hydrate in methanol. The resulting brown solution yields blue microcrystals of the title compound . The chemical structure of the complex is shown in Figure 1, and an ORTEP view for the complex cation is depicted in Figure 2.

Molecular Structure Analysis

In the complex cation, one bmoen ligand acts as a tridentate ligand, while the other bmoen ligand functions as a bidentate ligand, both coordinating to the nickel(II) ion . The crystal consists of complex cations [Ni(bmoen)2(DMF)]2+, tetraphenylborate anions, and free DMF molecules in a 1:2:1 molar ratio.

科学研究应用

亲核芳香取代反应

涉及硝基化合物(如硝基苯)的亲核芳香取代反应已得到广泛研究。例如,已经阐明了涉及哌啶与硝基苯衍生物的反应机理,导致产生带有取代硝基的产物。此类反应对于理解硝基苯衍生物的化学行为及其在合成新化合物中的潜在应用至关重要(Pietra & Vitali, 1972)。

环境降解和稳定性研究

对与硝基苯衍生物相关的化合物尼替西农的研究集中于其在各种条件下的降解过程和副产物。这些见解对于评估硝基苯衍生物在科学和工业应用中的环境影响、稳定性和安全处理至关重要(Barchańska et al., 2019)。

催化氧化过程

已经综述了木质素催化氧化为芳香醛(包括香草醛和丁香醛)的过程,重点介绍了硝基苯衍生物在优化产率和工艺选择性中的作用。该应用展示了硝基苯衍生物在工业化学和可再生资源利用中的潜力(Tarabanko & Tarabanko, 2017)。

传感应用

硝基苯衍生物已被纳入纳米结构发光胶束中,用作硝基芳烃和硝胺炸药的高效传感器。该应用强调了硝基苯衍生物在为安全和法医目的开发先进材料中的重要性(Paria et al., 2022)。

作用机制

Target of Action

It is known that similar compounds, such as antisense oligonucleotides, bind to rna targets through watson–crick base pairing, resulting in reduced gene expression or alterations in rna processing .

Mode of Action

Similar compounds, such as antisense oligonucleotides, modulate rna, holding the promise of targeting root molecular causes of disease .

Biochemical Pathways

Similar compounds, such as antisense oligonucleotides, have been shown to modulate rna, which can affect a wide range of biochemical pathways .

Pharmacokinetics

For instance, it is known that modifications are introduced into sugar moieties, bases, or phosphodiester linkages to increase their stability, enhance tissue distribution, and binding affinity to the target sequences .

Result of Action

Similar compounds, such as antisense oligonucleotides, have been shown to have pharmacologic activity observed in every cell type, though sometimes with substantial differences in magnitude .

Action Environment

For instance, water molecules in the water-rich domains are anticipated to be the dominant factor in preventing protein adsorption and thrombogenesis on a poly(2-methoxyethyl acrylate) interface .

属性

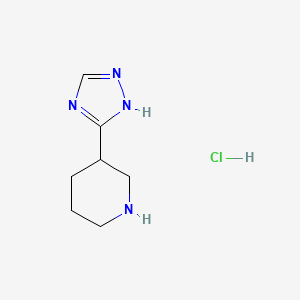

IUPAC Name |

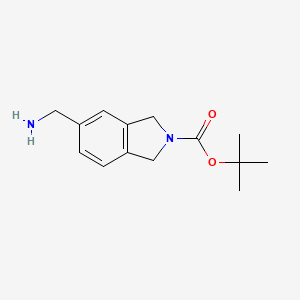

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-15-5-4-11-7-2-3-9(12(13)14)8(10)6-7/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZFGGCSJBRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)

![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)

![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)

![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)

![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)